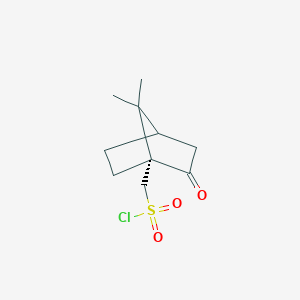

L(-)-10-Camphorsulfonyl chloride

Beschreibung

BenchChem offers high-quality L(-)-10-Camphorsulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L(-)-10-Camphorsulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7?,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGABKEVTHIJBIW-MHPPCMCBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2CC[C@@]1(C(=O)C2)CS(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4552-50-5 | |

| Record name | 10-Camphorsulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Chemical Properties of L(-)-10-Camphorsulfonyl Chloride for Chiral Synthesis

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of stereochemistry is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. L(-)-10-Camphorsulfonyl chloride, a derivative of naturally occurring camphor, has emerged as a cornerstone reagent in asymmetric synthesis.[1][2] Its rigid bicyclic structure provides a well-defined chiral environment, making it an invaluable tool for the separation of racemic mixtures and as a chiral auxiliary to guide stereoselective transformations.[2][] This guide provides an in-depth exploration of the chemical properties, applications, and practical considerations of L(-)-10-Camphorsulfonyl chloride for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

L(-)-10-Camphorsulfonyl chloride, with the IUPAC name [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride, is a white to light yellow crystalline powder.[1][] Its unique structure, derived from camphor, imparts a high degree of steric hindrance and a fixed conformational arrangement, which are crucial for its efficacy in chiral applications.

| Property | Value | References |

| Molecular Formula | C10H15ClO3S | [] |

| Molecular Weight | 250.74 g/mol | [] |

| Melting Point | 66-68 °C | [1][4] |

| Appearance | White to light yellow crystalline powder | [1][] |

| Solubility | Soluble in organic solvents like dichloromethane, ether, acetone, ethyl acetate, and methanol; insoluble in water. | [5][6] |

| Optical Rotation | [α]D ~ -26° to -33° (c=1-3, CHCl3) | [2][6] |

| Storage | 2-8°C, under inert atmosphere, protected from moisture. | [][6] |

Reactivity of the Sulfonyl Chloride Group

The primary reactivity of L(-)-10-camphorsulfonyl chloride stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride functional group.[7] The two oxygen atoms and the chlorine atom strongly withdraw electron density, rendering the sulfur atom susceptible to nucleophilic attack. The chloride ion serves as an excellent leaving group, facilitating substitution reactions.[7]

This inherent reactivity allows for the facile formation of sulfonamides and sulfonate esters, which are key intermediates in many synthetic pathways.[2][5]

Applications in Chiral Synthesis

The utility of L(-)-10-camphorsulfonyl chloride in chiral synthesis is multifaceted, primarily revolving around its role as a chiral resolving agent and a chiral auxiliary.

Chiral Resolution of Racemic Mixtures

One of the most prominent applications is in the resolution of racemic mixtures of amines and alcohols.[8] The reaction of L(-)-10-camphorsulfonyl chloride with a racemic amine or alcohol yields a mixture of diastereomeric sulfonamides or sulfonate esters, respectively. These diastereomers possess different physical properties, such as solubility and chromatographic retention times, allowing for their separation by conventional techniques like crystallization or chromatography.

Once the diastereomers are separated, the chiral auxiliary can be cleaved to afford the desired enantiomerically pure amine or alcohol.

Caption: Workflow for Chiral Resolution.

Asymmetric Synthesis and Chiral Auxiliaries

Beyond resolution, L(-)-10-camphorsulfonyl chloride is employed in the synthesis of chiral auxiliaries, which are covalently attached to a substrate to direct the stereochemical outcome of a subsequent reaction.[2] A notable example is its use in the preparation of chiral sulfonamides, which are precursors to various chiral catalysts and ligands.[2][9] These auxiliaries can influence the stereoselectivity of reactions such as Diels-Alder cycloadditions, alkylations, and reductions.

Experimental Protocols

Synthesis of Diastereomeric Sulfonamides from a Racemic Amine

This protocol outlines a general procedure for the derivatization of a racemic amine with L(-)-10-camphorsulfonyl chloride.

Materials:

-

Racemic amine

-

L(-)-10-Camphorsulfonyl chloride

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (Et3N) or other non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the racemic amine (1.0 eq) and triethylamine (1.1-1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve L(-)-10-camphorsulfonyl chloride (1.0-1.1 eq) in anhydrous DCM.

-

Add the L(-)-10-camphorsulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10]

-

Upon completion, quench the reaction by adding water or saturated NaHCO3 solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude mixture of diastereomeric sulfonamides.

-

Purify the diastereomers by flash column chromatography on silica gel or by fractional crystallization.

Cleavage of the Camphorsulfonyl Group

The removal of the camphorsulfonyl auxiliary is a critical step to liberate the desired chiral product. Various methods have been developed for the cleavage of the N-S bond in sulfonamides, often involving reductive conditions.[11]

Reductive Cleavage (Conceptual): Recent advancements have demonstrated the reductive cleavage of the N-S bond in sulfonamides to generate sulfinates and amines.[11] This transformation can be achieved using mild and general methods, allowing for the late-stage functionalization of complex molecules.[11] The process often involves a two-electron reduction of the N-S bond.[11]

Caption: Conceptual Diagram of Reductive Cleavage.

Safety and Handling

L(-)-10-Camphorsulfonyl chloride is a corrosive substance that causes severe skin burns and eye damage.[4][12][13] It is also moisture-sensitive and may decompose upon contact with water or moist air.[14][15] Therefore, it is imperative to handle this reagent with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13] All manipulations should be performed in a well-ventilated fume hood.[12][16]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[12][13]

Conclusion

L(-)-10-Camphorsulfonyl chloride stands as a powerful and versatile tool in the arsenal of synthetic organic chemists. Its well-defined chiral scaffold enables the efficient resolution of racemic compounds and provides a robust platform for the development of chiral auxiliaries. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its successful application in the synthesis of enantiomerically pure molecules, a critical endeavor in the pursuit of novel therapeutics and advanced materials.

References

-

Organic Syntheses. d,l-10-camphorsulfonyl chloride. [Link]

-

Drexel University. (1993). Synthesis of chiral non racemic sulfonamides and application in asymmetric synthesis. [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - D(+)-10-Camphorsulfonyl Chloride, 97%. [Link]

-

PubMed. (2015, June 19). Synthesis and Resolution of Substituted[8]Carbohelicenes. [Link]

-

Cheméo. Chemical Properties of (+)-Camphor-10-sulfonyl chloride (CAS 21286-54-4). [Link]

- Google Patents. CN114436911A - Preparation method and application of camphorsulfonyl benzylamine compound.

-

PMC. (2026, January 7). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. [Link]

-

Organic Syntheses. (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. [Link]

-

ChemRxiv. Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. [Link]

-

Wikipedia. Camphorsulfonic acid. [Link]

-

SpectraBase. (1S)-(+)-10-Camphorsulfonyl chloride. [Link]

-

MDPI. (2026, January 7). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. [Link]

-

NIST WebBook. (+)-Camphor-10-sulfonyl chloride. [Link]

-

RSC Publishing. (2014, September 17). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. [Link]

-

Arkat USA. (2005, January 7). Highly efficient resolution of racemic diethanolamine using (-) camphor-10-sulphonic acid. [Link]

-

PMC. (2023, May 24). Oxidative cleavage and ammoxidation of organosulfur compounds via synergistic Co-Nx sites and Co nanoparticles catalysis. [Link]

-

PMC. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

Sources

- 1. L(-)-10-Camphorsulfonyl chloride | 39262-22-1 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 4. 10-樟脑磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 39262-22-1: (+)-camphor-10-sulfonyl chloride [cymitquimica.com]

- 6. L(-)-10-Camphorsulfonyl chloride CAS#: 39262-22-1 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Research Portal [researchdiscovery.drexel.edu]

- 10. mdpi.com [mdpi.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. zycz.cato-chem.com [zycz.cato-chem.com]

Difference between L(-)-10-Camphorsulfonyl chloride and D(+)-isomer

This technical guide details the stereochemical, physicochemical, and functional differences between L(-)-10-Camphorsulfonyl chloride and its D(+)-isomer. It is designed for researchers requiring precise data on chiral resolution agents and asymmetric synthesis.

Executive Summary

10-Camphorsulfonyl chloride (CSCl) is a bicyclic terpene derivative widely employed as a chiral auxiliary and resolving agent in organic synthesis. The molecule exists as two enantiomers: D(+)-10-Camphorsulfonyl chloride and L(-)-10-Camphorsulfonyl chloride .

While their scalar physicochemical properties (melting point, boiling point, solubility) are identical in achiral environments, their spatial arrangements are non-superimposable mirror images. This stereochemical distinction allows them to react with racemic substrates to form diastereomers —compounds with distinct physical properties that can be separated via crystallization or chromatography.

Stereochemical & Physicochemical Analysis

The primary difference lies in the absolute configuration of the bicyclic framework. The "10" position refers to the sulfonyl chloride group attached to the methyl group at the C-1 bridgehead.

Comparative Data Table

| Property | D(+)-10-Camphorsulfonyl Chloride | L(-)-10-Camphorsulfonyl Chloride |

| CAS Number | 21286-54-4 | 39262-22-1 |

| Common Source | Derived from Natural D-(+)-Camphor | Derived from Synthetic/Semi-synthetic L-(-)-Camphor |

| Absolute Configuration | (1S, 4R) | (1R, 4S) |

| Optical Rotation | +33° (c=3, CHCl | -33° (c=3, CHCl |

| Melting Point | 65 – 67 °C | 65 – 67 °C |

| Appearance | White crystalline powder | White crystalline powder |

| Solubility | Soluble in CH | Soluble in CH |

| Stability | Moisture sensitive (hydrolyzes to acid) | Moisture sensitive (hydrolyzes to acid) |

Note on Nomenclature: The "D" and "L" prefixes refer to the historical lineage from D- and L-glyceraldehyde, while (+) and (-) refer to the direction of optical rotation. The Cahn-Ingold-Prelog (CIP) designations (1S vs 1R) provide the most unambiguous structural identification.

Mechanism of Action: Chiral Resolution

The utility of CSCl lies in its ability to convert a racemic mixture (enantiomers with identical physical properties) into a diastereomeric mixture (different physical properties).[]

The Resolution Logic

-

Derivatization: A racemic amine (

) reacts with a pure enantiomer of CSCl (e.g., -

Diastereomer Formation: Two products are formed:

-

Separation: Unlike enantiomers, these diastereomers have different solubilities and chromatographic retention times, allowing separation.

-

Recovery: The sulfonamide bond is cleaved (hydrolysis/reduction) to yield the pure amine enantiomer.

Workflow Visualization

The following diagram illustrates the resolution of a racemic amine using D(+)-CSCl.

Caption: Logical workflow for separating enantiomers using D(+)-10-Camphorsulfonyl chloride as a resolving agent.

Experimental Protocols

Protocol A: Synthesis of CSCl from Camphorsulfonic Acid

This protocol converts the sulfonic acid precursor into the acid chloride using thionyl chloride (

Reagents:

-

Thionyl chloride (

) -

Dimethylformamide (DMF) - Catalyst

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (

or -

Charging: Add 23.2 g (100 mmol) of (1S)-(+)-10-Camphorsulfonic acid and 100 mL of anhydrous DCM.

-

Activation: Add catalytic DMF (0.5 mL).

-

Addition: Cool the suspension to 0°C. Add 14.5 mL (200 mmol) of thionyl chloride dropwise over 20 minutes. Gas evolution (

, -

Reaction: Remove the ice bath and reflux the mixture for 3–4 hours until gas evolution ceases and the solid completely dissolves.

-

Quench & Workup: Cool to room temperature. Pour the mixture onto 200 g of crushed ice/water with vigorous stirring. Separate the organic layer.

-

Purification: Wash the organic layer with cold water (3 x 50 mL), saturated

(to remove residual acid), and brine. Dry over anhydrous -

Isolation: Concentrate in vacuo to yield a white crystalline solid. Recrystallize from hexane/ether if necessary.

Protocol B: Chiral Resolution of a Racemic Amine

Target: Resolution of

Step-by-Step Methodology:

-

Derivatization: Dissolve 10 mmol of racemic amine and 11 mmol of triethylamine (base) in 20 mL dry DCM at 0°C.

-

Addition: Add 10 mmol of D(+)-10-Camphorsulfonyl chloride (dissolved in 10 mL DCM) dropwise.

-

Reaction: Stir at room temperature for 2 hours. Monitor by TLC for consumption of the amine.

-

Workup: Wash with 1N HCl (to remove unreacted amine), water, and brine. Dry and concentrate.

-

Separation: Dissolve the resulting diastereomeric sulfonamides in hot ethanol. Allow to cool slowly. One diastereomer typically crystallizes out preferentially.

-

Analysis: Check the optical purity of the crystals and the mother liquor using Chiral HPLC or specific rotation.

Applications in Drug Development[9]

-

Chiral Auxiliaries: Used to introduce chirality into achiral substrates during multi-step API (Active Pharmaceutical Ingredient) synthesis.

-

NMR Shift Reagents: When reacted with chiral alcohols or amines, CSCl forms derivatives where the diastereotopic protons exhibit distinct chemical shifts in

-NMR, allowing for the determination of enantiomeric excess (ee) without chiral HPLC. -

Crystallization Induced Diastereomer Transformation (CIDT): In dynamic resolutions, CSCl derivatives can sometimes undergo epimerization to yield a single diastereomer in >50% yield.

Safety & Handling

-

Corrosivity: CSCl is a sulfonyl chloride; it reacts violently with water and nucleophiles to generate hydrochloric acid (

) and sulfonic acid. It causes severe skin burns and eye damage. -

Storage: Store at 2–8°C in a tightly sealed container under inert gas. Moisture ingress will hydrolyze the chloride to the parent sulfonic acid, rendering it useless for derivatization.

References

-

Sigma-Aldrich. (1S)-(+)-10-Camphorsulfonyl chloride Product Specification. Retrieved from

-

National Institute of Standards and Technology (NIST). (+)-Camphor-10-sulfonyl chloride Properties. Retrieved from

-

Organic Syntheses. Preparation of L-10-Camphorsulfonyl Chloride. Org. Synth. 1965, 45,[4][5] 14. Retrieved from

-

PubChem. Camphor-10-sulfonyl chloride Compound Summary. Retrieved from

-

ChemicalBook. D(+)-10-Camphorsulfonyl chloride CAS 21286-54-4.[2][3][5][6][7] Retrieved from

Sources

- 2. Camphor-10-sulfonyl chloride | C10H15ClO3S | CID 88856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 21286-54-4: 10-Camphorsulfonyl chloride | CymitQuimica [cymitquimica.com]

- 4. L(-)-10-Camphorsulfonyl chloride | 39262-22-1 [chemicalbook.com]

- 5. D(+)-10-Camphorsulfonyl chloride | 21286-54-4 [chemicalbook.com]

- 6. (+)-Camphor-10-sulfonyl chloride [webbook.nist.gov]

- 7. (+)-Camphor-10-sulfonyl chloride (CAS 21286-54-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

A Comprehensive Technical Guide to the Solubility of L(-)-10-Camphorsulfonyl Chloride in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of L(-)-10-Camphorsulfonyl chloride, a critical chiral reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document elucidates the fundamental principles governing its solubility, presents a qualitative and semi-quantitative overview in common organic solvents, and offers a robust experimental protocol for precise solubility determination.

Introduction to L(-)-10-Camphorsulfonyl Chloride: A Keystone Chiral Auxiliary

L(-)-10-Camphorsulfonyl chloride, with the CAS number 39262-22-1, is a white to light yellow crystalline powder derived from the naturally occurring chiral molecule, camphor.[1][2][3] Its molecular structure incorporates a rigid bicyclic camphor framework attached to a reactive sulfonyl chloride group. This unique combination of a bulky, chiral scaffold and a versatile functional group makes it an invaluable tool in asymmetric synthesis, where it is frequently employed as a chiral auxiliary and a resolving agent.[4][5] Understanding its solubility is paramount for its effective use in reaction setup, purification, and crystallization processes.

Key Physicochemical Properties:

The Science of Solubility: Governing Principles

The dissolution of a solid solute like L(-)-10-Camphorsulfonyl chloride into a liquid solvent is a complex interplay of intermolecular forces. The overarching principle is that "like dissolves like," which refers to the polarity of the solute and solvent molecules.[7][8][9]

The structure of L(-)-10-Camphorsulfonyl chloride possesses distinct regions of varying polarity:

-

Non-polar Region: The bicyclic camphor backbone is predominantly hydrocarbon-based and thus non-polar.

-

Polar Region: The sulfonyl chloride (-SO₂Cl) group is highly polar due to the large electronegativity differences between sulfur, oxygen, and chlorine atoms.

A solvent's ability to dissolve this compound depends on its capacity to effectively solvate both of these regions.

Factors Influencing Solubility:

-

Polarity: Polar solvents will interact favorably with the polar sulfonyl chloride group, while non-polar solvents will better accommodate the non-polar camphor moiety. The overall solubility will be a balance of these interactions.

-

Temperature: For most solids dissolving in liquid solvents, an increase in temperature increases solubility.[7][8] This is because the dissolution process is often endothermic, and adding heat to the system favors the dissolution process according to Le Châtelier's Principle.[10]

-

Molecular Size and Shape: The bulky, rigid structure of the camphor backbone can present steric hindrance, making it more difficult for solvent molecules to surround and solvate individual solute molecules compared to smaller, more linear compounds.[7]

Solubility Profile in Common Organic Solvents

L(-)-10-Camphorsulfonyl chloride is generally insoluble in water, where it is also prone to hydrolysis.[2][11] Its reactivity with water, which cleaves the sulfonyl chloride to the corresponding sulfonic acid, necessitates the use of anhydrous conditions for most applications.[5]

The following table summarizes the known qualitative solubility in various organic solvents based on available literature.

| Solvent | Polarity | Solubility | Rationale and Insights |

| Dichloromethane (DCM) | Polar Aprotic | Soluble / Sparingly Soluble[2][4][11] | DCM's moderate polarity effectively solvates both the polar sulfonyl chloride group and the non-polar camphor backbone, making it a common reaction solvent. |

| Acetone | Polar Aprotic | Soluble[2][3] | As a highly polar aprotic solvent, acetone strongly interacts with the sulfonyl chloride group, leading to good solubility. |

| Ethyl Acetate | Polar Aprotic | Soluble[2][3] | Similar to acetone, its polarity is sufficient to dissolve the compound effectively. |

| Methanol | Polar Protic | Soluble[2][3] | Methanol is a polar protic solvent that can engage in strong dipole-dipole interactions. However, its protic nature poses a risk of solvolysis (reaction with the solvent) over extended periods or at elevated temperatures. |

| Toluene | Non-polar | Soluble[2] | The non-polar aromatic nature of toluene interacts favorably with the large, non-polar camphor skeleton, contributing to its solubility despite the polar functional group. |

| Diethyl Ether | Slightly Polar | Soluble[1][11] | Ether's slight polarity and ability to act as a Lewis base allow it to solvate the molecule. It is also a common solvent for recrystallization.[1] |

| Petroleum Ether / Hexanes | Non-polar | Sparingly Soluble / Recrystallization[1] | These highly non-polar solvents have limited ability to solvate the polar sulfonyl chloride group, resulting in low solubility. This property makes them excellent anti-solvents for recrystallization.[1] |

| Chloroform | Polar Aprotic | Sparingly Soluble[4] | While structurally similar to dichloromethane, its solubility is noted as "sparingly soluble," suggesting a more delicate balance of interactions.[4] |

It is crucial to note that terms like "soluble" and "sparingly soluble" are qualitative. For precise applications, experimental determination is essential.

Visualizing Solubility Factors

The interplay between the solute, solvent, and external conditions dictates the final solubility. This relationship can be visualized as follows:

Caption: Factors influencing the solubility of L(-)-10-Camphorsulfonyl chloride.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

This section provides a standardized, self-validating methodology for accurately determining the solubility of L(-)-10-Camphorsulfonyl chloride in a given organic solvent. The principle relies on creating a saturated solution at a constant temperature and then quantifying the dissolved solute.

Materials and Reagents

-

L(-)-10-Camphorsulfonyl chloride (>98% purity)

-

Anhydrous organic solvent of choice (e.g., Dichloromethane, HPLC grade)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and pipettes

-

Inert gas (Nitrogen or Argon)

Experimental Workflow Diagram

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Methodology

-

Preparation: Add an excess amount of L(-)-10-Camphorsulfonyl chloride to a vial containing a precisely known volume or mass of the anhydrous solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The system is self-validating; extending the equilibration time should not result in a significant change in the measured solubility.

-

Sedimentation: Remove the vial from the shaker and allow it to stand undisturbed at the same constant temperature for at least 2 hours, permitting the excess solid to settle.

-

Sampling: Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Filtration: Immediately pass the aliquot through a 0.22 µm syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any microscopic undissolved particles.

-

Solvent Evaporation: Remove the solvent from the filtered aliquot under a gentle stream of inert gas or by using a rotary evaporator. Ensure the temperature is kept low to prevent degradation of the compound.

-

Quantification: Dry the vial containing the solute residue to a constant weight under a vacuum.

-

Calculation: The solubility (S) is calculated using the following formula: S (g/L) = (Final Weight - Initial Vial Weight) / Volume of Aliquot (L)

Trustworthiness and Safety

-

Self-Validation: To ensure true equilibrium was reached, a second measurement after a longer equilibration time (e.g., 72 hours) should yield a result within ±5% of the initial measurement.

-

Anhydrous Conditions: Given the moisture sensitivity of L(-)-10-Camphorsulfonyl chloride, all solvents must be anhydrous, and the experiment should be conducted under an inert atmosphere where possible.[6]

-

Safety: L(-)-10-Camphorsulfonyl chloride is corrosive and can cause severe skin burns and eye damage.[2][6] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The solubility of L(-)-10-Camphorsulfonyl chloride is a multifaceted property governed by the delicate balance of its polar sulfonyl chloride group and its non-polar camphor backbone. It exhibits good solubility in a range of common aprotic organic solvents such as dichloromethane, acetone, and ethyl acetate, while showing limited solubility in highly non-polar solvents like hexanes, a characteristic exploited for its purification by recrystallization. A thorough understanding of these properties, backed by precise experimental determination, is fundamental to leveraging the full potential of this essential chiral reagent in synthetic chemistry.

References

-

d,l-10-camphorsulfonyl chloride. Organic Syntheses. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Lander University. [Link]

-

Factors Affecting Solubility. BYJU'S. [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

-

Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link]

-

Biochemistry, Dissolution and Solubility. NCBI Bookshelf. [Link]

-

S11E2 - Three Factors Affecting the Solubility of a Solution. Chemistry Notes. [Link]

-

A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. [Link]

-

Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

-

Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]

Sources

- 1. L(-)-10-Camphorsulfonyl chloride | 39262-22-1 [chemicalbook.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. L(-)-10-Camphorsulfonyl chloride CAS#: 39262-22-1 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fishersci.com [fishersci.com]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. byjus.com [byjus.com]

- 9. chemistrynotes.com [chemistrynotes.com]

- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. CAS 39262-22-1: (+)-camphor-10-sulfonyl chloride [cymitquimica.com]

Stability and Hydrolysis Kinetics of Camphorsulfonyl Chloride Derivatives in Acidic Conditions: A Technical Guide

Executive Summary

In the realm of asymmetric synthesis and drug development, 10-camphorsulfonyl chloride (CSC) and its derivatives are indispensable tools. They are widely deployed as chiral derivatizing agents, resolving agents for racemic amines and alcohols, and chiral auxiliaries. However, a persistent bottleneck in their application is their acute moisture sensitivity. Like most sulfonyl chlorides, CSC is highly susceptible to hydrolysis, rapidly degrading into camphorsulfonic acid and hydrogen chloride gas upon exposure to water.

Despite this inherent reactivity, the kinetic stability of CSC is profoundly dictated by the pH of its environment. This whitepaper explores the mechanistic causality behind the remarkable stability of camphorsulfonyl chloride derivatives in highly acidic media. By understanding the interplay between steric shielding and nucleophilic suppression, researchers can engineer robust experimental workflows that prevent premature decomposition, maximize yields, and ensure high enantiomeric purity.

Mechanistic Foundations of Acidic Stability

To master the handling of CSC derivatives, one must first deconstruct the mechanism of their primary degradation pathway: hydrolysis.

The Hydrolysis Pathway

The hydrolysis of a sulfonyl chloride is fundamentally a bimolecular nucleophilic substitution (

The Acidic Advantage: Nucleophilic Suppression

The paradigm shifts dramatically in strongly acidic conditions. When the aqueous environment is acidified (e.g., pH < 2), the vast majority of free water molecules are protonated to form hydronium ions (

-

Causality: Hydronium lacks a free lone pair of electrons and carries a positive charge. Consequently, it is electrostatically repelled by the partially positive sulfur atom of the sulfonyl group.

-

Result: The nucleophilicity of the aqueous phase is effectively neutralized. Studies on the hydrolysis kinetics of aromatic sulfonyl chlorides in aqueous sulfuric acid demonstrate that the reaction rate is inversely proportional to the excess acidity of the solution, as the rate-determining step relies on the availability of unprotonated water complexes[2]. Furthermore, industrial processes actively exploit aqueous acidic conditions to synthesize and precipitate aryl sulfonyl chlorides, utilizing the low pH to protect the electrophile from hydrolysis[3].

Steric Shielding of the Camphor Backbone

Beyond electronic effects, CSC benefits from profound steric hindrance. The bulky, rigid bicyclic bornane (camphor) skeleton physically obstructs the trajectory required for a nucleophile to attack the sulfur atom. When combined with the poor nucleophilicity of an acidic medium, this steric shielding creates a synergistic effect, rendering CSC kinetically stable in acidic aqueous environments for extended periods.

Mechanistic pathways of CSC hydrolysis highlighting kinetic stability in acidic media.

Kinetic Profiling Data

To contextualize the stability of CSC, the following table summarizes the comparative hydrolysis kinetics of sulfonyl chlorides across different pH environments. The data illustrates how the combination of steric hindrance (camphor vs. methyl) and pH manipulation dictates the half-life of the electrophile.

Table 1: Comparative Hydrolysis Kinetics of Sulfonyl Chlorides (at 25°C)

| Compound | Media pH | Primary Nucleophile | Relative Hydrolysis Rate | Primary Degradation Product |

| Camphorsulfonyl Chloride | Basic (pH 10) | Very Fast (< 5 mins) | Camphorsulfonic Acid | |

| Camphorsulfonyl Chloride | Neutral (pH 7) | Moderate (~ hours) | Camphorsulfonic Acid | |

| Camphorsulfonyl Chloride | Acidic (pH 1-2) | Very Slow (> 24 hours) | Minimal (Kinetically Stable) | |

| Methanesulfonyl Chloride | Acidic (pH 1-2) | Slow (~ hours) | Methanesulfonic Acid |

Note: Methanesulfonyl chloride is included to demonstrate the baseline effect of steric hindrance. The bulky camphor backbone provides superior stability compared to the unhindered methyl group[1].

Experimental Workflows & Protocols

Leveraging the kinetic stability of CSC in acid is crucial during the workup phase of synthetic reactions. When CSC is reacted with an amine in the presence of a base (e.g., pyridine or triethylamine), the unreacted CSC must be isolated or quenched without destroying the desired product or the recoverable chiral auxiliary.

Protocol 1: Acidic Quenching and Isolation of CSC Derivatives

This protocol is designed as a self-validating system to halt side reactions, neutralize basic catalysts, and partition the CSC derivative safely[4].

Step-by-Step Methodology:

-

Reaction Quenching (0°C): Once TLC indicates reaction completion, immediately cool the reaction vessel to 0°C. Slowly add 1M HCl dropwise until the aqueous phase reaches pH 1-2.

-

Causality: Cooling suppresses thermal decomposition. The 1M HCl protonates the amine base (rendering it water-soluble) and protonates the water to hydronium, instantly halting the base-catalyzed hydrolysis of any unreacted CSC.

-

-

Phase Separation: Add cold, anhydrous dichloromethane (DCM) to the quenched mixture. Transfer to a separatory funnel and vigorously shake, then allow the layers to separate.

-

Causality: DCM is aprotic and highly hydrophobic. It rapidly partitions the CSC derivative away from the aqueous interface, further protecting it from moisture.

-

-

Organic Wash: Wash the separated organic layer with a cold saturated NaCl solution (brine).

-

Causality: Brine utilizes osmotic pressure to draw dissolved microscopic water droplets out of the organic phase, initiating the drying process.

-

-

Chemical Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Magnesium Sulfate (

). Swirl for 5 minutes and filter.-

Causality:

is slightly acidic/neutral and chemically binds trace water. Never use Potassium Carbonate (

-

-

Concentration: Evaporate the DCM under reduced pressure using a rotary evaporator, ensuring the water bath temperature does not exceed 30°C.

-

Causality: Elevated temperatures can provide the activation energy required for residual trace moisture to attack the sulfonyl group.

-

Step-by-step workflow for the acidic quenching and isolation of CSC derivatives.

Protocol 2: Kinetic Stability Assay via HPLC

To empirically validate the stability of a specific CSC derivative in your chosen process solvent, perform this rapid HPLC assay.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10 mg of the CSC derivative in 1 mL of HPLC-grade acetonitrile.

-

Buffer Introduction: Add 100

of 0.1M aqueous -

Time-Course Sampling: Inject 5

of the mixture into a Reverse-Phase HPLC system (C18 column, Water/Acetonitrile gradient with 0.1% TFA) at -

Self-Validation & Analysis: Monitor the UV absorbance at 254 nm. The intact CSC derivative will elute later (more hydrophobic). If hydrolysis occurs, a new, highly polar peak (camphorsulfonic acid) will appear near the void volume. In highly acidic media, the integral of the CSC peak should remain >95% even after 24 hours.

Conclusion

The assumption that all water exposure is immediately fatal to sulfonyl chlorides is a misconception that can lead to overly complex and restrictive synthetic designs. By understanding the mechanistic causality of nucleophilic suppression, researchers can confidently utilize aqueous acidic conditions to quench, wash, and isolate camphorsulfonyl chloride derivatives. This approach not only preserves the integrity of the chiral reagent but also streamlines the purification of complex pharmaceutical intermediates.

References

-

Title: 3 Source: ACS Publications

-

Title: 2 Source: OSTI.GOV

-

Title: 4 Source: BenchChem

-

Title: 1 Source: HoriazonChemical

Sources

- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 2. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (4-Pyridylmethyl)sulfonyl chloride triflate | 130820-89-2 | Benchchem [benchchem.com]

Introduction: Understanding the Reagent and Its Intrinsic Hazards

An In-depth Technical Guide to the Safe Handling of L(-)-10-Camphorsulfonyl Chloride A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Author's Note on Chemical Identification: This guide focuses on the safety and handling of L(-)-10-Camphorsulfonyl chloride. It is critical to note that the correct Chemical Abstracts Service (CAS) number for this specific enantiomer, also known as (1R)-(-)-10-Camphorsulfonyl chloride, is 39262-22-1 . The CAS number provided in the topic, 39262-24-3, does not correspond to this chemical and appears to be an error. All data and recommendations herein pertain to CAS 39262-22-1.

L(-)-10-Camphorsulfonyl chloride is a vital chiral auxiliary and synthetic intermediate, frequently employed in the asymmetric synthesis and resolution of racemic mixtures, which are foundational processes in modern drug development.[1][] Its utility stems from the rigid, chiral camphor backbone. However, the true determinant of its hazard profile is the sulfonyl chloride (-SO₂Cl) functional group. This group is highly reactive, particularly towards nucleophiles like water. This inherent reactivity is the root cause of its primary hazard: severe corrosivity. This guide provides a comprehensive framework for its safe handling, moving beyond mere procedural steps to explain the chemical causality behind each safety recommendation.

Part 1: The Chemistry of Corrosivity and Hazard Profile

L(-)-10-Camphorsulfonyl chloride is classified under GHS as Skin Corrosion/Irritation Category 1B and Serious Eye Damage Category 1 , signifying that it can cause severe, irreversible damage upon contact.[3][4][5] The signal word associated with this chemical is "Danger".[6][7]

The mechanism of its corrosive action is not due to the intact molecule itself, but rather its rapid hydrolysis. Upon contact with moisture—be it atmospheric humidity, water from a fire extinguisher, or moisture on skin and mucous membranes—it decomposes into L(-)-camphorsulfonic acid and, more critically, hydrochloric acid (HCl) .[5][8] It is this in-situ generation of strong acids that causes immediate and severe chemical burns. This reactivity also dictates the stringent storage and handling protocols required.

Hazard Statement Summary:

Part 2: Physicochemical Properties and Stability

Understanding the physical properties of this reagent is fundamental to designing safe handling and storage procedures. As a solid, its primary exposure risk is through the inhalation of dust or direct skin/eye contact.

| Property | Value | Source(s) |

| CAS Number | 39262-22-1 | [4][7][10] |

| Molecular Formula | C₁₀H₁₅ClO₃S | [1][3][7] |

| Molecular Weight | 250.74 g/mol | [3][5][7] |

| Appearance | White to light yellow/beige crystalline powder | [4][10] |

| Melting Point | 66-68 °C (151-154 °F) | [1][7] |

| Water Solubility | Decomposes | [1][10] |

| Other Solubilities | Soluble in Toluene, Acetone, Dichloromethane, Ethyl Acetate, Methanol | [1][4][10] |

Stability and Reactivity Profile:

-

Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, inert atmosphere) but is highly sensitive to moisture.[3][4][8]

-

Conditions to Avoid: Exposure to moist air or water is the primary condition to avoid.[3][4][8] Dust generation and excess heat should also be prevented.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[3][4][8]

-

Hazardous Decomposition Products: Thermal decomposition or reaction with water generates toxic and corrosive fumes, including hydrogen chloride, sulfur oxides, carbon monoxide, and carbon dioxide.[3][4][8]

Part 3: A Risk-Based Framework for Safe Handling: The Hierarchy of Controls

To ensure maximum safety, handling procedures should be built upon the industrial hygiene principle of the "Hierarchy of Controls." This framework prioritizes the most effective control measures down to the least effective, providing a robust system for risk mitigation.

Caption: The Hierarchy of Controls prioritizes safety measures.

1. Elimination/Substitution (Most Effective): In research and development, the specific chiral properties of this reagent are often why it is selected, making substitution difficult. Therefore, a heavy reliance is placed on the subsequent levels of control.

2. Engineering Controls: The primary goal is to physically isolate the researcher from the chemical.

-

Primary Handling: All weighing and manipulation of the solid should be conducted within a certified chemical fume hood, a glovebox, or a similar ventilated enclosure.[3][8][11]

-

Ventilation: Ensure adequate ventilation to keep airborne concentrations low and prevent dust accumulation.[6][8][12]

-

Safety Equipment: An eyewash station and an emergency safety shower must be immediately accessible in the work area.[8][11]

3. Administrative Controls: These are the work practices and procedures that reduce exposure risk.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.

-

Designated Areas: Clearly mark areas where this chemical is stored and handled.

-

Training: All personnel must be trained on the specific hazards, handling procedures, and emergency response protocols for L(-)-10-Camphorsulfonyl chloride before working with it.

4. Personal Protective Equipment (PPE) - The Final Barrier: PPE does not eliminate the hazard, so its selection and use are critical. It must be worn at all times when handling the chemical.

| Protection Type | Specification | Rationale & Best Practices |

| Eye/Face | Tightly fitting chemical safety goggles and a full-face shield. | Protects against dust particles and chemical splashes. A face shield provides an essential secondary layer of protection for the entire face.[6][7][8] |

| Hand | Chemical-resistant, impervious gloves (e.g., Nitrile for incidental contact, Neoprene or Butyl rubber for extended handling or spills). | Protects against direct skin contact. Gloves must be inspected for tears or holes before each use. Remove gloves using the proper technique to avoid self-contamination and wash hands immediately.[6][12] |

| Body | Fire/flame-resistant lab coat; chemical-resistant apron. | Provides a barrier against spills and contamination of personal clothing. All clothing worn in the lab should be non-synthetic where possible.[6][12] |

| Respiratory | NIOSH-approved respirator with P100 (or EN 143 type P3) particulate filters. | Required when engineering controls are insufficient or during spill cleanup where dust concentrations may be high. A full-face respirator provides both respiratory and eye protection.[3][7][8] |

Part 4: Emergency Protocols & Validated Response Systems

Rapid and correct response during an emergency is critical to mitigating harm.

Caption: A logical workflow for responding to a chemical spill.

Detailed Protocol: Accidental Release (Spill) Cleanup

This protocol is for minor spills (<100g) that can be safely managed by trained laboratory personnel. For major spills, evacuate the area and contact your institution's emergency response team.

-

Immediate Assessment & Alert: Assess the spill size and potential for exposure. Alert all personnel in the immediate vicinity and inform your supervisor.

-

Don Full PPE: Before approaching the spill, don the required PPE: full-face respirator, chemical-resistant gloves, lab coat, and apron.

-

Prevent Dust Dispersion: Ensure ventilation is pulling air away from you and others. Avoid any actions that could make the powder airborne.

-

Contain the Spill: Gently cover the spill with a dry, inert absorbent material such as sand, dry earth, or vermiculite. DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST.

-

Collect the Material: Using non-sparking tools (e.g., plastic scoops), carefully sweep the contained material into a clearly labeled, sealable container for hazardous waste disposal.[6][12]

-

Decontaminate the Area: Once all visible material is collected, decontaminate the spill area with a suitable solvent (e.g., as recommended by your safety officer), followed by a thorough wash.

-

Dispose of Waste: All contaminated materials, including absorbents, gloves, and wipes, must be placed in the sealed hazardous waste container.[6]

-

Post-Cleanup: Wash hands and any exposed skin thoroughly. Restock any used spill kit materials.

First-Aid Measures: The Causality of Response

The immediate response to exposure is critical and is dictated by the chemical's corrosive nature.[3][6][8]

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate emergency medical help.[6][12]

-

Causality: The primary goal is to remove the individual from the source of corrosive dust and provide respiratory support.

-

-

Skin Contact: Do not hesitate. Immediately remove all contaminated clothing while simultaneously flushing the affected skin with copious amounts of water for at least 15-20 minutes. Seek immediate medical attention.[6][8]

-

Causality: Water, while reacting with the chemical, is the most effective way to rapidly dilute and wash away the generated acids and unreacted material, minimizing the duration of contact and thus the severity of the burn.

-

-

Eye Contact: Immediately and continuously flush the eyes with a gentle stream of water for at least 20-30 minutes, holding the eyelids open to ensure complete irrigation. Remove contact lenses if present and easy to do. Seek immediate emergency medical attention.[6][8]

-

Causality: The eye is exceptionally vulnerable to corrosive damage. Immediate and prolonged irrigation is the only way to prevent permanent blindness.

-

-

Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. If the person is conscious and alert, they may drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate emergency medical help.[6][8][12]

-

Causality: Inducing vomiting would re-expose the esophagus and mouth to the corrosive material, causing further severe damage.

-

Part 5: Storage and Disposal

-

Storage: The chemical must be stored in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[6][8][12] To mitigate its high moisture sensitivity, storing the container inside a desiccator or under an inert gas like nitrogen or argon is best practice.[4][11] Store it locked up and segregated from incompatible materials, especially bases and oxidizing agents.[6][8]

-

Disposal: Disposal of L(-)-10-Camphorsulfonyl chloride and any contaminated materials must be handled as hazardous waste. All waste must be disposed of through a licensed waste disposal company, in strict accordance with all local, state, and federal regulations.[4][6][11] Do not empty into drains.

References

-

Material Safety Data Sheet - D(+)-10-Camphorsulfonyl Chloride, 97%. Cole-Parmer. [Link]

-

(-)-10-Camphorsulfonyl Chloride>98.0%(T)25g. SciSupplies. [Link]

-

Camphor-10-sulfonyl chloride | C10H15ClO3S. PubChem - NIH. [Link]

Sources

- 1. L(-)-10-Camphorsulfonyl chloride CAS#: 39262-22-1 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. (1R)-(-)-10-カンファースルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS 21286-54-4: 10-Camphorsulfonyl chloride | CymitQuimica [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. CAS 39262-22-1: (+)-camphor-10-sulfonyl chloride [cymitquimica.com]

- 9. (-)-10-Camphorsulfonyl Chloride | 39262-22-1 | TCI AMERICA [tcichemicals.com]

- 10. L(-)-10-Camphorsulfonyl chloride | 39262-22-1 [chemicalbook.com]

- 11. labproinc.com [labproinc.com]

- 12. 10-Camphorsulfonyl chloride 98 4552-50-5 [sigmaaldrich.com]

The Enduring Legacy of a Natural Scaffold: A Technical Guide to Camphor-Derived Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound, the quest for reliable methods of stereochemical control is paramount. Among the most powerful tools in the synthetic chemist's arsenal are chiral auxiliaries—stereogenic molecules that are temporarily incorporated into a prochiral substrate to guide the formation of a new stereocenter. This guide delves into the history, development, and application of a particularly robust and influential class of these molecules: those derived from the naturally abundant and structurally rigid bicyclic monoterpene, camphor.

Camphor's "privileged scaffold" status stems from its ready availability in both enantiomeric forms, its conformational rigidity which allows for predictable steric shielding, and the presence of multiple functionalizable positions. These attributes have made it an ideal starting material for the synthesis of a diverse array of chiral auxiliaries that have left an indelible mark on the field of organic synthesis.

The Dawn of an Era: Oppolzer's Camphorsultam

The story of camphor-derived chiral auxiliaries is inextricably linked with the pioneering work of Wolfgang Oppolzer and the development of the now-iconic camphorsultams.[1] These compounds, often referred to as Oppolzer's sultams, have become one of the most reliable and widely used classes of chiral auxiliaries in asymmetric synthesis.[2]

The most prominent member of this family is (1S)-(−)-2,10-camphorsultam. Its synthesis is a testament to the elegant manipulation of the camphor framework. A common route begins with (-)-camphor-10-sulfonyl chloride, which is reacted with aqueous ammonia to form the corresponding sulfonamide. Subsequent heating with potassium carbonate induces an intramolecular cyclization to yield the imine, which is then stereoselectively reduced to the desired exo-sultam.[3] The modern, more convenient preparation often employs lithium aluminium hydride for the reduction of the intermediate camphorsulfonylimine.[1] The steric hindrance from one of the gem-dimethyl groups on the camphor skeleton ensures the exclusive formation of the exo diastereomer.[1]

The power of Oppolzer's sultam lies in its ability to effectively shield one face of a tethered prochiral substrate, thereby directing the approach of a reagent to the opposite face with high diastereoselectivity. This is particularly evident in the asymmetric synthesis of carboxylic acid derivatives. An α,β-unsaturated carboxylic acid can be converted to its N-enoyl sultam derivative. The sultam moiety then directs the stereoselective conjugate addition of an organocuprate reagent, for example. The rigid bicyclic structure of the sultam, with the sulfonyl group and one of the camphor's methyl groups effectively blocking the si-face of the enoyl double bond, forces the incoming nucleophile to attack the re-face.

Caption: Facial shielding by Oppolzer's sultam directs nucleophilic attack.

The versatility of Oppolzer's sultam is demonstrated by its successful application in a wide array of stereoselective transformations, including:

-

Diels-Alder reactions [4]

-

Alkylation and allylation reactions [2]

-

Aldol reactions [2]

-

1,3-Dipolar cycloadditions [2]

-

Cyclopropanation reactions [2]

-

Reductions [2]

A key advantage of this chiral auxiliary is that it can be readily cleaved under mild conditions, often with high recovery rates, making it a highly practical and cost-effective tool in multi-step syntheses.[5]

Expanding the Toolkit: A Diverse Array of Camphor-Derived Auxiliaries

The success of Oppolzer's sultam spurred the development of a wide range of other chiral auxiliaries based on the camphor scaffold, each with its own unique advantages and applications.

Camphor-Derived Oxazolidinones and Oxazinones

Analogous to the highly successful Evans oxazolidinone auxiliaries, camphor-derived counterparts have been developed and employed effectively in asymmetric synthesis.[][7] For instance, camphor-derived oxazinones have been utilized in asymmetric aldol reactions, affording syn-aldol products with excellent stereoselection.[8][9] The rigid, fused ring system provides a well-defined chiral environment that dictates the facial selectivity of enolate formation and subsequent reaction with aldehydes.

Thioether and Thioisoborneol Derivatives

The introduction of sulfur-containing functionalities onto the camphor skeleton has given rise to another important class of chiral auxiliaries. For example, enantiomerically pure (2R)-10-(alkylthio)isoborneols have been specifically designed for chirality transfer in Pauson-Khand reactions.[5][10] These auxiliaries can chelate to a cobalt center, creating a chiral metallic environment that directs the subsequent cycloaddition with high diastereoselectivity.

Other Heterocyclic Systems

The versatility of camphor as a chiral starting material has led to the creation of a vast number of other heterocyclic derivatives that have found application as chiral auxiliaries. These include camphor-derived imidazolines, triazoles, and imino-lactones, each designed to impart stereocontrol in specific types of chemical transformations. For instance, tricyclic imino-lactones derived from camphorquinone have been used as chiral auxiliaries in the synthesis of α-amino acids with excellent diastereoselectivities.

Mechanistic Principles of Stereodirection

The remarkable efficacy of camphor-derived chiral auxiliaries can be attributed to a combination of steric and electronic factors that create a highly biased environment around the reaction center. The rigid bicyclic framework of camphor provides a predictable and conformationally constrained scaffold. The bulky gem-dimethyl group and other substituents on the camphor skeleton effectively block one face of the attached prochiral substrate, forcing the incoming reagent to approach from the less hindered face.

Caption: General mechanism of stereodirection by a camphor-derived chiral auxiliary.

In many cases, chelation control also plays a crucial role. The ability of heteroatoms within the auxiliary, such as the oxygen and nitrogen atoms in an oxazolidinone or the sulfur atom in a thioether derivative, to coordinate with a metal cation can lock the conformation of the substrate-auxiliary conjugate. This pre-organization of the transition state further enhances the facial bias and leads to higher levels of stereoselectivity.

Applications in the Synthesis of Complex Molecules

The practical utility of camphor-derived chiral auxiliaries is best illustrated by their successful application in the total synthesis of complex natural products and pharmaceutical agents. For example, Oppolzer's sultam has been a cornerstone in the stereocontrolled construction of numerous intricate molecular architectures.[2] Its reliability in establishing key stereocenters early in a synthetic sequence has made it an invaluable tool for synthetic chemists.

The use of a camphor-derived auxiliary in an asymmetric cyclopentannelation reaction highlights its utility in constructing cyclic systems with high enantiomeric excess.[11] Similarly, these auxiliaries have been employed in the synthesis of precursors for antiviral drugs and other biologically active compounds, underscoring their importance in medicinal chemistry and drug development.

Experimental Protocols

To provide a practical context for the application of these powerful tools, detailed experimental procedures for the synthesis of a key camphor-derived chiral auxiliary and its use in a representative asymmetric reaction are outlined below.

Synthesis of (1S)-(−)-2,10-Camphorsultam[5]

Materials:

-

(-)-(Camphorsulfonyl)imine

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Soxhlet extractor

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Charge the flask with a suspension of lithium aluminum hydride in anhydrous THF.

-

Place the (-)-(camphorsulfonyl)imine in the thimble of a Soxhlet extractor.

-

Assemble the Soxhlet extractor on top of the reaction flask.

-

Heat the flask to reflux. The warm THF will continuously extract the imine from the thimble and introduce it slowly into the reducing medium. This controlled addition is crucial due to the low solubility of the imine.

-

Continue the reflux until all the imine has been transferred to the reaction flask and the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting granular precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude (-)-2,10-camphorsultam.

-

Recrystallize the crude product from absolute ethanol to afford the pure sultam as a white crystalline solid.

Asymmetric Diels-Alder Reaction Using Oppolzer's Sultam[5]

Materials:

-

(1S)-(−)-2,10-Camphorsultam

-

Acryloyl chloride

-

Diene (e.g., cyclopentadiene)

-

Lewis acid catalyst (e.g., diethylaluminum chloride)

-

Anhydrous dichloromethane (DCM)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, nitrogen-flushed flask, dissolve (1S)-(−)-2,10-camphorsultam in anhydrous DCM.

-

Cool the solution to 0 °C and add a base (e.g., triethylamine), followed by the dropwise addition of acryloyl chloride to form the N-acryloyl sultam.

-

After the reaction is complete, the crude N-acryloyl sultam can be purified or used directly in the next step.

-

In a separate flame-dried, nitrogen-flushed flask, dissolve the N-acryloyl sultam in anhydrous DCM and cool to the desired reaction temperature (e.g., -78 °C).

-

Add the Lewis acid catalyst dropwise, followed by the addition of the diene.

-

Stir the reaction mixture at the low temperature until completion (monitor by TLC).

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

-

Allow the mixture to warm to room temperature and extract the product with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The diastereomeric excess of the product can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

-

The chiral auxiliary can be cleaved by hydrolysis (e.g., with LiOH in aqueous THF) to yield the chiral carboxylic acid and recover the sultam.

Data Summary

| Auxiliary/Reaction | Substrate | Reagent | Diastereomeric Excess (d.e.) | Reference |

| Oppolzer's Sultam / Diels-Alder | N-Acryloyl Sultam | Cyclopentadiene | >98% | [4] |

| Oppolzer's Sultam / Aldol | N-Propionyl Sultam | Benzaldehyde | >99% | [2] |

| Camphor-derived Oxazinone / Aldol | N-Propionyl Oxazinone | Various Aldehydes | >99% | [8] |

| Thioisoborneol / Pauson-Khand | Alkoxyacetylene | Norbornadiene | 96:4 | [10] |

Conclusion and Future Outlook

The development of camphor-derived chiral auxiliaries represents a significant milestone in the history of asymmetric synthesis. From the groundbreaking introduction of Oppolzer's sultam to the diverse array of more specialized derivatives, the camphor scaffold has consistently provided a robust and reliable platform for stereochemical control. The principles of steric shielding and chelation control, so elegantly demonstrated by these auxiliaries, continue to inform the design of new and more efficient methods for asymmetric synthesis.

As the demand for enantiomerically pure compounds in the pharmaceutical, agrochemical, and materials science industries continues to grow, the legacy of camphor-derived chiral auxiliaries will undoubtedly endure. Future research in this area may focus on the development of catalytic versions of these auxiliaries, where a substoichiometric amount of the chiral controller can effect the transformation of a large amount of substrate. Furthermore, the integration of camphor-derived auxiliaries into flow chemistry and other automated synthesis platforms holds the promise of making these powerful tools even more accessible and efficient for the synthesis of the complex chiral molecules of the future.

References

- P. L. Pauson, H. Brunner, R. Eder, J. Organomet. Chem., 1969, 18, P39-P41.

- W. Oppolzer, C. Chapuis, G. Bernardinelli, Helv. Chim. Acta, 1984, 67, 1397-1401.

-

Wikipedia contributors. (2023, November 29). Camphorsultam. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- M. M. Heravi, V. Zadsirjan, T. Momeni, Tetrahedron: Asymmetry, 2014, 25, 1069-1107.

- K. H. Ahn, S. Lee, A. Lim, J. Org. Chem., 1992, 57, 5065-5067.

- U. Grošelj, ARKIVOC, 2016, (i), 61-105.

- P. E. Harrington, T. Murai, C. Chu, M. A. Tius, J. Am. Chem. Soc., 2002, 124, 10091-10100.

- A. M. P. Koskinen, J. Chem. Soc., Perkin Trans. 1, 2002, 145-163.

- L. P. Mciteka, K. A. Lobb, P. T. Kaye, ARKIVOC, 2016, (v), 151-163.

- Y. Xia, H. Liu, X. Dai, J. Chem. Res., 2013, 37, 531-534.

- K. H. Ahn, C. Ham, S.-K. Kim, C.-W. Cho, J. Org. Chem., 1997, 62, 7047-7053.

- M. A. Tius, Acc. Chem. Res., 2003, 36, 284-290.

- E. J. Corey, H. E. Ensley, J. Am. Chem. Soc., 1975, 97, 6908-6909.

- K. H. Ahn, S. Lee, A. Lim, ChemInform, 1993, 24.

- M. P. Doyle, A. V. Kalinin, D. G. Ene, J. Am. Chem. Soc., 1996, 118, 8837-8846.

-

Wikipedia contributors. (2023, December 19). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Y.-Y. Chu, C.-S. Yu, C.-J. Chen, K.-S. Yang, J.-T. Liu, J. Org. Chem., 2006, 71, 6632-6638.

- J. R. G. D. da Silva, A. G. G. de Oliveira, M. C. S. de Mattos, J. Braz. Chem. Soc., 2021, 32, 1935-1943.

- U. Grošelj, A. D. M. de Souza, Synthesis, 2017, 49, 4945-4960.

- O. Olubanwo, J. Golen, A. Rheingold, V. Nevalainen, Int. J. Org. Chem., 2018, 8, 240-263.

Sources

- 1. Camphorsultam - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ursa.cat [ursa.cat]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Camphor-Derived, Chelating Auxiliaries for the Highly Diastereoselective Intermolecular Pauson-Khand Reaction: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Asymmetric cyclopentannelation: camphor-derived auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of L(-)-10-Camphorsulfonyl Chloride in Asymmetric Synthesis: From Classical Resolution to Stereodirecting Auxiliary

An In-depth Technical Guide

Prepared by: A Senior Application Scientist

Abstract

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery, agrochemical development, and fine chemical manufacturing. L(-)-10-Camphorsulfonyl chloride, a derivative of the naturally abundant and inexpensive chiral starting material camphor, has emerged as a powerful and versatile reagent in this endeavor.[1] This technical guide provides an in-depth exploration of its dual roles in asymmetric synthesis. First, we examine its application as a classical chiral resolving agent for the separation of racemic amines and alcohols through the formation of diastereomeric sulfonamides. Second, we delve into its more sophisticated use as a covalently bonded chiral auxiliary, where the rigid camphor backbone provides a sterically defined environment to direct the stereochemical outcome of key bond-forming reactions. This guide will elucidate the underlying mechanistic principles, provide detailed, field-proven experimental protocols, and present quantitative data to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging this essential chiral tool.

Introduction: The Imperative of Chirality and the Strategy of Asymmetric Synthesis

Many biological molecules and pharmaceutical targets are chiral, existing as one of two non-superimposable mirror images, or enantiomers.[2] These enantiomers can exhibit profoundly different pharmacological, toxicological, and sensory properties. Consequently, the ability to selectively synthesize a single enantiomer is not merely an academic challenge but a critical requirement for safety and efficacy in the pharmaceutical industry.[][4]

Asymmetric synthesis provides the strategies to achieve this goal. One of the most robust and historically significant approaches involves the use of a chiral auxiliary . This is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[2] After inducing the desired chirality, the auxiliary is removed and can often be recovered for reuse. L(-)-10-Camphorsulfonyl chloride is a preeminent example of a reagent that functions both in classical resolution and as a source for a powerful chiral auxiliary.

Profile of the Reagent: L(-)-10-Camphorsulfonyl Chloride

L(-)-10-Camphorsulfonyl chloride, also known as (1R)-(-)-10-Camphorsulfonyl chloride, is a white to light-yellow crystalline solid derived from the naturally occurring terpene, camphor.[5][6] Its structure features a rigid bicyclic camphor skeleton with a highly reactive sulfonyl chloride functional group at the C-10 position.[5] This reactivity is central to its utility, allowing it to readily form sulfonamides with amines and sulfonate esters with alcohols.[7]

Key Properties:

-

CAS Number: 39262-22-1[]

-

Molecular Formula: C₁₀H₁₅ClO₃S[]

-

Molecular Weight: 250.74 g/mol []

-

Appearance: White to light yellow crystalline powder[6]

-

Melting Point: 66-68 °C[6]

-

Solubility: Soluble in many organic solvents like dichloromethane and ether; insoluble in water.[5]

It is typically prepared from the corresponding L(-)-10-camphorsulfonic acid by treatment with reagents like thionyl chloride or phosphorus pentachloride.[8]

Application I: Chiral Resolution via Diastereomeric Salt Formation

The most direct application of L(-)-10-camphorsulfonyl chloride is in the classical resolution of racemic mixtures, particularly amines and alcohols.[8] The strategy hinges on converting a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have distinct properties like solubility and melting points, enabling their separation.[9]

The Underlying Principle

The reaction of L(-)-10-camphorsulfonyl chloride with a racemic amine (a 1:1 mixture of R-amine and S-amine) yields a mixture of two diastereomeric sulfonamides: (R)-amine-(L)-camphorsulfonamide and (S)-amine-(L)-camphorsulfonamide. These diastereomers can be separated by fractional crystallization, where the less soluble diastereomer selectively precipitates from a chosen solvent system. The desired amine enantiomer is then recovered by cleaving the N-S bond.

Experimental Workflow for Chiral Resolution

The general process is a robust, multi-step workflow that can be optimized for various substrates.

Caption: General workflow for chiral resolution.

Protocol: Resolution of a Racemic Primary Amine

This protocol describes a general procedure for the resolution of a primary amine. Optimization of solvent, temperature, and stoichiometry is often necessary for new substrates.[10]

Materials:

-

Racemic primary amine

-

L(-)-10-Camphorsulfonyl chloride (1.0 - 1.1 equivalents)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Tertiary amine base (e.g., triethylamine or pyridine, 1.1 - 1.5 equivalents)

-

Solvent system for crystallization (e.g., ethanol/water, acetone/hexane)

-

Aqueous acid (e.g., 6M HCl) for cleavage

-

Aqueous base (e.g., 2M NaOH) for workup

Procedure:

-

Sulfonamide Formation: Dissolve the racemic amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM under an inert atmosphere (N₂). Cool the solution to 0 °C in an ice bath. Add a solution of L(-)-10-camphorsulfonyl chloride (1.05 eq) in DCM dropwise over 30 minutes.[11] Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC for the disappearance of the starting amine.

-

Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric sulfonamide mixture.

-

Fractional Crystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol). Slowly add a co-solvent (e.g., water or hexane) until the solution becomes turbid. Re-heat gently until the solution is clear again and then allow it to cool slowly to room temperature, followed by further cooling at 4 °C to induce crystallization.

-

Isolation: Collect the crystals of the less soluble diastereomer by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent. The enantiomeric purity of the diastereomer can be checked at this stage by HPLC or NMR analysis. Multiple recrystallizations may be required to achieve high diastereomeric excess (>98% de).

-

Liberation of the Free Amine: While various methods exist, reductive cleavage is common for sulfonamides. However, for some diastereomeric salts formed from the parent camphorsulfonic acid (not the chloride), simple acid/base treatment is sufficient.[10][12] For the robust sulfonamide, stronger conditions may be needed. A common lab-scale method involves acid hydrolysis (e.g., refluxing in HBr/phenol), though this can be harsh. Milder reductive cleavage methods are often preferred.[13]

-

Final Workup: After cleavage, neutralize the solution with a base and extract the liberated, enantiomerically enriched amine into an organic solvent. Wash, dry, and concentrate to yield the final product.

| Substrate Example | Resolving Agent | Yield of Less Soluble Salt | Optical Purity (e.e.) | Reference |

| (±)-Phenylglycine | (+)-Camphor-10-sulfonic acid | 45.7% | 98.8% | [14] |

| Racemic diethanolamine | (-)-Camphor-10-sulfonic acid | 70% | >99% | [12] |

| 3-Amino-diazepin-2-one | (+)-Camphor-10-sulfonic acid | 83% | >99.8% | [15] |

| Caption: Performance data for chiral resolution using camphorsulfonic acid derivatives. |

Application II: Camphorsulfonamides as Chiral Auxiliaries

Beyond resolution, the camphorsulfonyl group can be employed as a powerful chiral auxiliary to control the stereochemistry of C-C bond formation.[2][16] By covalently attaching the auxiliary to a substrate, its rigid and bulky structure effectively shields one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to approach from the less hindered face.

Mechanism of Stereodirection

When an N-acyl sulfonamide is deprotonated to form an enolate, the camphor skeleton orients itself to minimize steric interactions. This conformation typically leaves one face of the enolate plane exposed while blocking the other. This steric bias results in a highly diastereoselective reaction.

Caption: Steric shielding of an enolate by the camphor auxiliary.

Protocol: Asymmetric Alkylation of a Carboxylic Acid Derivative